molecular formula C13H15N3O2 B4678749 2-acetamido-3-(1H-indol-3-yl)propanamide

2-acetamido-3-(1H-indol-3-yl)propanamide

Cat. No.: B4678749
M. Wt: 245.28 g/mol
InChI Key: HNGIZKAMDMBRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetamido-3-(1H-indol-3-yl)propanamide is a compound with the molecular formula C13H15N3O2. It is a derivative of L-tryptophan and belongs to the class of acetamides. This compound is of significant interest due to its structural features, which include an indole ring and an acetamido group, making it a valuable molecule in various scientific research fields .

Scientific Research Applications

2-acetamido-3-(1H-indol-3-yl)propanamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-(1H-indol-3-yl)propanamide typically involves the acylation of L-tryptophan. One common method includes the reaction of L-tryptophan with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-(1H-indol-3-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 2-acetamido-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, influencing processes such as neurotransmission and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 2-acetamido-3-(1H-indol-3-yl)propanoic acid
  • **N-acetyl-DL-tryptoph

Properties

IUPAC Name

2-acetamido-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8(17)16-12(13(14)18)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,12,15H,6H2,1H3,(H2,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGIZKAMDMBRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-acetamido-3-(1H-indol-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-acetamido-3-(1H-indol-3-yl)propanamide
Reactant of Route 3
2-acetamido-3-(1H-indol-3-yl)propanamide
Reactant of Route 4
Reactant of Route 4
2-acetamido-3-(1H-indol-3-yl)propanamide
Reactant of Route 5
Reactant of Route 5
2-acetamido-3-(1H-indol-3-yl)propanamide
Reactant of Route 6
Reactant of Route 6
2-acetamido-3-(1H-indol-3-yl)propanamide
Customer
Q & A

Q1: What is the molecular formula and weight of N-acetyltryptophanamide?

A1: N-acetyltryptophanamide has the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol.

Q2: What spectroscopic data is relevant for characterizing N-acetyltryptophanamide?

A2: N-acetyltryptophanamide displays characteristic fluorescence properties. Its fluorescence emission maximum is often reported around 330 nm, indicative of a relatively hydrophobic environment for the tryptophan residue. [] This fluorescence is primarily attributed to the indole group within the tryptophan moiety. []

Q3: How is N-acetyltryptophanamide utilized in protein studies?

A3: N-acetyltryptophanamide acts as a valuable model compound mimicking the fluorescence behavior of tryptophan residues within proteins. [, ] Researchers utilize its well-characterized fluorescence properties as a reference point when studying the more complex fluorescence decay kinetics and quenching patterns of tryptophan within protein structures. [, , , , ]

Q4: Can you elaborate on the role of N-acetyltryptophanamide in understanding protein dynamics?

A4: Studies comparing the fluorescence quenching behavior of N-acetyltryptophanamide to that of tryptophan residues in proteins, such as liver alcohol dehydrogenase (LADH), reveal insights into protein flexibility and conformational fluctuations. [] The differences in quenching rates observed at various temperatures suggest that protein dynamics influence the accessibility of quenchers to buried tryptophan residues.

Q5: How does N-acetyltryptophanamide contribute to understanding energy transfer processes in proteins?

A5: Research shows that N-acetyltryptophanamide participates in energy transfer reactions. [] This property allows for the investigation of photoaffinity labeling techniques, where energy transfer from excited tryptophan residues in proteins can induce specific labeling of bound ligands. []

Q6: How does N-acetyltryptophanamide help in studying the impact of ligand binding on proteins?

A6: By comparing the fluorescence properties of N-acetyltryptophanamide to those of tryptophan residues in proteins like phosphofructokinase, researchers gain insights into how ligand binding alters the local environment and dynamics around these residues. [] Changes in fluorescence parameters, such as lifetime distributions and rotational correlation times, provide valuable information about the structural and dynamic consequences of ligand binding. [, ]

Q7: Are there other applications of N-acetyltryptophanamide in research?

A7: N-acetyltryptophanamide serves as a model substrate for enzymes like tryptophan side-chain oxidase. [] This enzyme can modify the indole ring of N-acetyltryptophanamide, leading to the formation of various derivatives. [] This enzymatic conversion allows researchers to study the enzyme's mechanism and explore the properties of the resulting modified tryptophan derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.